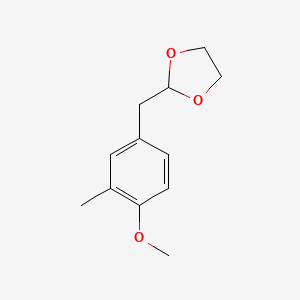

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

説明

BenchChem offers high-quality 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[(4-methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-7-10(3-4-11(9)13-2)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVFBEUZDPQQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645892 | |

| Record name | 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-28-9 | |

| Record name | 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene, also known as 2-(4-methoxy-3-methylbenzyl)-1,3-dioxolane, is a multifaceted organic compound with significant potential in synthetic chemistry and drug discovery. Its structure, which combines a substituted benzene ring with a dioxolane moiety, makes it a valuable intermediate for the synthesis of more complex molecular architectures. The methoxy and methyl groups on the benzene ring influence its electronic properties and reactivity, while the dioxolane group, a cyclic acetal, serves as a stable protecting group for a carbonyl functional group, which can be deprotected under specific acidic conditions. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, and its potential applications, offering a critical resource for professionals in the field.

Core Molecular Information

While specific experimental data for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is not extensively reported in publicly available literature, its core molecular information can be accurately determined.

| Property | Value | Source |

| IUPAC Name | 2-(4-methoxy-3-methylbenzyl)-1,3-dioxolane | - |

| CAS Number | 898785-28-9 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | Calculated |

| Molecular Weight | 208.25 g/mol | Calculated |

| Canonical SMILES | CC1=C(C=C(C=C1)CC2OCCO2)OC | - |

| InChI Key | InChIKey=... (Not available) | - |

Note: Some databases may contain typographical errors regarding the molecular formula and weight.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene. These predictions are based on the analysis of structurally similar compounds and computational models.

| Property | Predicted Value | Basis for Prediction |

| Physical State | Colorless to pale yellow liquid | Based on analogous substituted dioxolanes.[3] |

| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from related aromatic and dioxolane compounds. |

| Density | ~1.1 g/cm³ | Based on the density of similar organic molecules. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. | General solubility of aromatic ethers and cyclic acetals. |

| Refractive Index | ~1.52 | Based on values for similar aromatic compounds. |

Chemical Reactivity and Stability

The chemical behavior of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is dictated by its key functional groups: the dioxolane ring and the substituted benzene ring.

-

Dioxolane Ring (Acetal Group): The 1,3-dioxolane moiety is stable under neutral and basic conditions, making it an excellent protecting group for the corresponding aldehyde, 4-methoxy-3-methylbenzaldehyde.[4] It is, however, susceptible to hydrolysis under acidic conditions, which will regenerate the aldehyde and ethylene glycol. This reactivity is fundamental to its application in multi-step synthesis.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.

-

Benzylic Position: The methylene bridge between the benzene ring and the dioxolane is a benzylic position and can be a site for radical reactions.

Synthetic Pathway

The most common and efficient method for the synthesis of 2-substituted-1,3-dioxolanes is the acid-catalyzed acetalization of the corresponding aldehyde with ethylene glycol.[5]

General Synthetic Protocol:

-

Reaction Setup: To a round-bottom flask containing a solution of 4-methoxy-3-methylbenzaldehyde in a suitable solvent (e.g., toluene or dichloromethane), add a slight excess of ethylene glycol (1.1-1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like titanium tetrachloride (TiCl₄).[6]

-

Water Removal: The reaction is an equilibrium process. To drive it to completion, the water formed as a byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus if a solvent like toluene is used.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., a saturated solution of sodium bicarbonate). The organic layer is then separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. molcore.com [molcore.com]

- 3. nextsds.com [nextsds.com]

- 4. Triethylenediamine(280-57-9) 1H NMR [m.chemicalbook.com]

- 5. Dimethoxane | C8H14O4 | CID 13232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. delta-Valerolactone(542-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Unlocking Molecular Architecture: A Comprehensive Guide to the 1H and 13C NMR Spectroscopy of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

Executive Summary

In advanced organic synthesis and drug development, the protection of reactive carbonyls as cyclic acetals is a foundational strategy. 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898759-48-3) represents a highly functionalized intermediate where an aldehyde has been masked as a 1,3-dioxolane ring. For researchers and application scientists, the unambiguous structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical.

This technical whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C NMR spectroscopic data for this compound. Rather than merely listing chemical shifts, this guide deconstructs the electronic environments, substituent effects, and spin-spin coupling networks that govern the spectral output, providing a self-validating framework for analytical verification.

Mechanistic Principles of the Molecular Environment

To accurately predict and assign the NMR spectra of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene, one must analyze the competing electronic effects within its two primary domains: the trisubstituted benzene ring and the 1,3-dioxolane acetal .

-

The Aromatic System: The benzene ring is substituted at the 1, 3, and 4 positions. The methoxy group ( −OCH3 ) at C4 is a strong electron-donating group via resonance ( +M effect), which heavily shields the ortho and para positions. Conversely, the methyl group at C3 provides mild electron donation via inductive effects ( +I ). This asymmetry creates a highly differentiated electronic landscape across the aromatic protons[1].

-

The Acetal System: The 1,3-dioxolane ring contains an acetal methine proton ( −O−CH−O− ). Because this carbon is directly bonded to two highly electronegative oxygen atoms, its electron density is severely depleted, resulting in an extreme downfield chemical shift in both 1 H and 13 C NMR[2].

Self-Validating Experimental Protocols

High-resolution NMR requires rigorous sample preparation and instrument calibration[3]. The following step-by-step methodology ensures a self-validating workflow where each step confirms the success of the previous one.

Step-by-Step Acquisition Methodology

-

Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 provides the deuterium nuclei required for the spectrometer's frequency lock, preventing signal drift over time. TMS acts as the internal standard, anchoring the chemical shift scale at exactly 0.00 ppm.

-

-

Probe Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer. Adjust the probe's capacitance to match the impedance of the sample for both 400 MHz ( 1 H) and 100 MHz ( 13 C) frequencies.

-

Validation: A perfectly centered "dip" on the tuning curve (wobble curve) confirms maximum RF power transfer.

-

-

Locking and Shimming: Engage the deuterium lock. Optimize the Z0 through Z5 gradient shims to homogenize the B0 magnetic field.

-

Validation: The solvent residual peak ( CHCl3 at δ 7.26 ppm) must exhibit a Full Width at Half Maximum (FWHM) of <1.0 Hz. A broader peak indicates poor field homogeneity, which will obscure fine J -coupling.

-

-

Pulse Sequence Execution:

-

For 1 H: Execute a standard 30-degree pulse sequence (zg30) to prevent spin saturation, allowing for accurate integration[4].

-

For 13 C: Execute a proton-decoupled sequence (zgpg30 with WALTZ-16 decoupling) to collapse carbon-proton multiplets into sharp singlets, maximizing the signal-to-noise ratio.

-

Workflow Visualization

Workflow for NMR sample preparation, acquisition, and structural elucidation.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is characterized by an ABX spin system in the aromatic region and highly specific aliphatic signals corresponding to the acetal and benzylic groups[5],[6].

Table 1: 1 H NMR Data (400 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Structural Rationale |

| Ar-H5 | 6.75 | Doublet (d) | 8.2 | 1H | Strongly shielded by the +M (resonance) effect of the ortho-methoxy group. |

| Ar-H6 | 7.01 | Doublet of doublets (dd) | 8.2, 2.0 | 1H | Ortho-coupled to H5 and meta-coupled to H2. |

| Ar-H2 | 7.03 | Doublet (d) | 2.0 | 1H | Meta-coupled to H6; resides between the methyl and benzylic groups. |

| O-CH-O | 5.04 | Triplet (t) | 4.8 | 1H | Highly deshielded by two adjacent highly electronegative oxygen atoms. |

| O-CH 2 CH 2 -O | 3.82 – 3.96 | Multiplet (m) | - | 4H | Characteristic AA′BB′ spin system of the 1,3-dioxolane ring backbone. |

| -OCH 3 | 3.81 | Singlet (s) | - | 3H | Deshielded by the directly attached oxygen atom. |

| Ar-CH 2 - | 2.85 | Doublet (d) | 4.8 | 2H | Benzylic protons split by the adjacent acetal methine proton. |

| Ar-CH 3 | 2.20 | Singlet (s) | - | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |

Analytical Insight: The multiplicity of the benzylic CH2 (doublet) and the acetal CH (triplet) perfectly validates the −CH2−CH< connectivity. The J -coupling of 4.8 Hz is shared between them, confirming their adjacency. Furthermore, the AA′BB′ multiplet of the dioxolane backbone is a hallmark of the restricted conformational flexibility of the 5-membered ring[6].

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum provides absolute confirmation of the carbon skeleton. The extreme chemical shift dispersion in the aromatic region is a direct consequence of the varying electron densities induced by the substituents[1],[2].

Table 2: 13 C NMR Data (100 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Structural Rationale |

| C4 (Ar-C) | 156.4 | Quaternary | Extreme deshielding due to the directly attached electronegative oxygen ( −OCH3 ). |

| C2 (Ar-CH) | 131.0 | Methine | Mildly deshielded aromatic carbon, meta to the methoxy group. |

| C1 (Ar-C) | 129.4 | Quaternary | Ipso carbon attached to the benzylic methylene group. |

| C6 (Ar-CH) | 127.0 | Methine | Aromatic carbon meta to the methoxy group. |

| C3 (Ar-C) | 126.5 | Quaternary | Ipso carbon attached to the mildly electron-donating methyl group. |

| C5 (Ar-CH) | 109.5 | Methine | Strongly shielded by the ortho-methoxy group's resonance electron donation. |

| O-CH-O | 104.5 | Methine | Acetal carbon; heavily deshielded by two directly attached oxygen atoms[2]. |

| O-CH 2 CH 2 -O | 65.0 | Methylene (x2) | Dioxolane backbone carbons; deshielded by single oxygen attachments. |

| -OCH 3 | 55.5 | Methyl | Standard shift for an aromatic methoxy ether carbon. |

| Ar-CH 2 - | 39.5 | Methylene | Benzylic carbon, shifted downfield relative to a standard alkane. |

| Ar-CH 3 | 16.0 | Methyl | Shielded alkyl carbon attached to the aromatic ring. |

Analytical Insight: The most critical diagnostic peaks in the 13 C spectrum are C4 at 156.4 ppm and the acetal carbon at 104.5 ppm. The C5 carbon, resonating at an unusually high field of 109.5 ppm for an aromatic carbon, acts as a self-validating marker for the ortho-relationship to the methoxy group.

Conclusion

The structural elucidation of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene relies on a rigorous understanding of electronic shielding and spin-spin coupling. By correlating the +M effects of the methoxy group with the distinct AA′BB′ spin systems of the 1,3-dioxolane ring, researchers can confidently verify the integrity of this protected intermediate. Adhering to the self-validating acquisition protocols outlined above ensures that the resulting spectra are both highly resolved and analytically unambiguous.

References

- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry".

- Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley.

- "Carbon-13 NMR Spectra of Methyl-1,3-dioxolanes". Bulletin of the Chemical Society of Japan (OUP).

- "1,3-Dioxolane(646-06-0) 1H NMR spectrum". ChemicalBook.

Sources

Mass Spectrometry Fragmentation Pattern of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene: A Technical Guide

Executive Summary

The structural elucidation of complex aryl acetals requires a deep understanding of gas-phase ion chemistry. 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898785-28-9; Nominal Mass: 208 Da) presents a unique analytical case study due to its dual structural motifs: an electron-rich substituted benzyl moiety and a 1,3-dioxolane acetal ring. This whitepaper deconstructs its Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern, explaining the mechanistic causality behind its diagnostic ions and providing a self-validating protocol for robust data acquisition.

Ionization Dynamics & Primary Fragmentation Causality

When subjected to standard 70 eV electron ionization, the molecule ejects an electron from its Highest Occupied Molecular Orbital (HOMO)—typically a non-bonding lone pair on either the dioxolane oxygen or the methoxy oxygen—forming the odd-electron molecular ion [M]⁺• at m/z 208 .

Because the molecular ion is highly energetic, it rapidly undergoes competitive α -cleavage at the highly labile C–C bond connecting the benzylic carbon to the dioxolane C2 carbon. The direction of this cleavage is governed by Stevenson’s Rule , which dictates that the positive charge will preferentially reside on the fragment with the lowest ionization energy [1].

In this specific molecule, Stevenson's Rule results in a competitive bifurcation, yielding two highly abundant, resonance-stabilized cations:

-

The Acetal Pathway (m/z 73): Cleavage yields the 1,3-dioxolan-2-yl cation ([C₃H₅O₂]⁺). The charge is highly stabilized by the two adjacent oxygen atoms, forming a stable oxonium ion. In 2-substituted 1,3-dioxolanes, this is frequently the base peak.

-

The Benzyl Pathway (m/z 135): Cleavage yields the 4-methoxy-3-methylbenzyl cation ([C₉H₁₁O]⁺). The ionization energy of the corresponding radical is exceptionally low due to the strong electron-donating effect of the para-methoxy group and the meta-methyl group, making this an equally dominant peak.

Secondary Cascades: Rearrangements & Neutral Losses

The primary fragments possess sufficient internal energy to undergo secondary dissociation. Understanding these cascades is critical for distinguishing this molecule from its regioisomers.

The m/z 135 Rearrangement (Diagnostic Signature)

The 4-methoxy-3-methylbenzyl cation (m/z 135) undergoes a highly diagnostic rearrangement. Driven by the electron-donating para-methoxy group, the ion expels a neutral formaldehyde molecule (CH₂O, 30 Da) via a cyclic transition state [2]. This 1,6-hydride shift yields a substituted methyltropylium or dimethylphenyl cation at m/z 105 . The presence of this -30 Da neutral loss is a definitive marker for ortho- and para-methoxybenzyl systems [3]. Additionally, homolytic cleavage of the methoxy methyl group yields a radical cation at m/z 120 (-15 Da).

The m/z 73 Ring Opening

The 1,3-dioxolan-2-yl cation (m/z 73) undergoes characteristic ring opening, expelling carbon monoxide (CO, 28 Da) to form the methoxymethyl cation at m/z 45 [4].

Quantitative Fragmentation Data

The following table summarizes the deterministic m/z values, elemental compositions, and diagnostic significance of the fragmentation pathways.

| Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Relative Abundance (Est.) | Diagnostic Significance |

| 208 | [C₁₂H₁₆O₃]⁺• | None (Molecular Ion) | Low (<10%) | Confirms intact molecular weight. |

| 135 | [C₉H₁₁O]⁺ | -73 Da (C₃H₅O₂•) | High (80-100%) | Validates the 4-methoxy-3-methylbenzyl moiety. |

| 73 | [C₃H₅O₂]⁺ | -135 Da (C₉H₁₁O•) | High (80-100%) | Confirms the 1,3-dioxolane acetal ring. |

| 120 | [C₈H₈O]⁺• | -15 Da (•CH₃) from m/z 135 | Moderate (20-40%) | Indicates homolytic cleavage of the methoxy group. |

| 105 | [C₈H₉]⁺ | -30 Da (CH₂O) from m/z 135 | Moderate (30-50%) | Diagnostic rearrangement for methoxybenzyl cations. |

| 45 | [C₂H₅O]⁺ | -28 Da (CO) from m/z 73 | Low-Moderate (10-30%) | Secondary cleavage of the dioxolane ring. |

Mechanistic Pathway Visualization

Figure 1: EI-MS fragmentation pathways of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene.

Self-Validating GC-MS Protocol

In my experience optimizing MS parameters for acetal-protected aryl compounds, the critical failure point is often in-source thermal degradation mimicking electron ionization fragmentation. Therefore, the protocol below is designed as a self-validating system with built-in feedback loops to ensure data integrity.

Phase 1: System Suitability & Calibration (The Control Loop)

-

Action: Inject Perfluorotributylamine (PFTBA) tuning standard.

-

Validation Gate: Verify that m/z 69, 219, and 502 relative abundances match the target tuning file. Causality: If m/z 502 is <2% of m/z 69, the ion source is contaminated or the quadrupole is poorly tuned for higher masses, which will artificially suppress the m/z 208 molecular ion. Do not proceed until the source is cleaned and re-tuned.

Phase 2: Matrix Blanking (The Baseline Check)

-

Action: Inject 1 µL of pure extraction solvent (e.g., LC-MS grade Hexane) using the exact GC temperature program (80°C hold 1 min, ramp 15°C/min to 280°C).

-

Validation Gate: The extracted ion chromatograms (EIC) for m/z 73 and 135 must show a flat baseline with no peaks exceeding a 3:1 signal-to-noise (S/N) ratio at the expected retention time. Causality: Dioxolanes are notorious for carryover in the GC inlet liner. A clean blank validates that subsequent signals are purely from the sample.

Phase 3: Sample Acquisition & Isotopic Fidelity (The Analytical Run)

-

Action: Inject 1 µL of the sample (10 µg/mL) at a 10:1 split ratio. Maintain the MS source temperature at 230°C to prevent thermal degradation of the acetal before ionization.

-

Validation Gate: Locate the molecular ion [M]⁺• at m/z 208. Calculate the intensity of the M+1 peak (m/z 209). It must be approximately 13.2% of the monoisotopic peak intensity. Causality: The natural abundance of ¹³C is ~1.1%. For a C₁₂ molecule, 12×1.1%=13.2% . If the M+1 peak deviates significantly from this ratio, the peak is either co-eluting with an impurity or the ion is undergoing self-chemical ionization in the source, invalidating the spectrum.

References

-

Fragmentation (mass spectrometry) - Stevenson's Rule. Wikipedia. URL: [Link]

-

Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science, Oxford Academic. URL:[Link]

-

Interpretation of Mass Spectra. University of Saarland. URL: [Link]

An In-Depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

Chemical and Physical Identity

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is a substituted aromatic ether. Its structure comprises a benzene ring substituted with a methoxy group, a methyl group, and a 1,3-dioxolan-2-ylmethyl group. The 1,3-dioxolane moiety is a cyclic acetal.

| Identifier | Value |

| IUPAC Name | 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene |

| CAS Number | 898785-28-9[1] |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| Synonyms | Not commonly available |

The presence of the benzene ring, methoxy and methyl groups, and the dioxolane ring will govern its physical and chemical properties, including its solubility, reactivity, and metabolic fate. The synthesis of related dioxolane structures often involves the reaction of a diol with an aldehyde or ketone, or the acetalization of a diol with an orthoformate[2].

Caption: Chemical structure of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene.

Hazard Identification and Precautionary Measures

In the absence of a specific SDS, a precautionary approach to hazard identification is essential. Based on the functional groups present, the following potential hazards should be considered.

Flammability: Many organic solvents and reagents are flammable. While the flashpoint of this specific compound is unknown, it should be treated as a potentially flammable liquid. Keep away from open flames, hot surfaces, and sources of ignition[3].

Eye and Skin Irritation: A number of substituted aromatic compounds and dioxolane derivatives are known to be eye and skin irritants. For instance, some related dioxolane compounds are noted to cause serious eye irritation[4][5][6]. Therefore, direct contact with the eyes and skin should be avoided.

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract. Adequate ventilation is crucial when handling this compound.

Toxicity: The toxicological properties have not been fully investigated[3][4]. Due to the presence of a substituted benzene ring, there is a potential for systemic toxicity if absorbed. Benzene and some of its derivatives are known to have carcinogenic and other long-term health effects[7][8]. While the addition of the methoxy, methyl, and dioxolane groups will alter its toxicological profile, a cautious approach is warranted.

Recommended Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapor and contact with skin and eyes[9].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition. Store separately from strong oxidizing agents[3].

Inferred Toxicological Profile

The toxicity of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene has not been experimentally determined. The following profile is inferred from the toxicological data of its constituent chemical classes.

Acute Toxicity: The acute toxicity is unknown. For many organic compounds of similar molecular weight, the primary routes of exposure are inhalation, ingestion, and dermal absorption. Without specific LD50 or LC50 data, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

Chronic Toxicity: The long-term effects of exposure are unknown. Chronic exposure to some substituted benzenes has been associated with effects on the liver, kidneys, and nervous system. The metabolic fate of the dioxolane ring is also a consideration, as it may be hydrolyzed in vivo.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not equate to the absence of effect. Some benzene derivatives are classified as known or suspected carcinogens[7][8]. Therefore, exposure should be minimized.

Experimental Protocols for Hazard Assessment

Should a comprehensive toxicological evaluation of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene be undertaken, the following standard experimental workflows would be applicable.

In Vitro Toxicity Assays: Initial screening for potential toxicity can be performed using a battery of in vitro assays.

-

Cytotoxicity: Assays such as the MTT or LDH release assay on relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) can provide a preliminary indication of cell viability upon exposure.

-

Genotoxicity: The Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay are standard tests to assess mutagenic potential.

-

Eye Irritation: The Bovine Corneal Opacity and Permeability (BCOP) test is a validated in vitro method to assess the potential for eye irritation.

Caption: A simplified workflow for initial in vitro toxicity screening.

In Vivo Toxicological Studies: If warranted by the results of in vitro screening and the intended application of the compound, in vivo studies in animal models would be necessary to fully characterize its toxicological profile. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines.

-

Acute Toxicity Studies: To determine the LD50, studies involving oral, dermal, and inhalation routes of administration in rodents would be performed.

-

Repeated Dose Toxicity Studies: Sub-chronic (e.g., 28-day or 90-day) studies in rodents would help identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Developmental and Reproductive Toxicity (DART) Studies: These are crucial for assessing the potential effects on fertility and embryonic development.

-

Carcinogenicity Bioassays: Long-term (e.g., 2-year) studies in rodents are the standard for assessing carcinogenic potential.

First Aid Measures

Given the inferred hazards, the following first aid measures are recommended in case of exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3][4].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][4].

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[3].

Conclusion

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is a compound for which specific safety and toxicity data are currently lacking. This guide provides a precautionary framework based on the chemical's structure and data from related compounds. It is imperative that researchers and professionals in drug development handle this substance with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment to minimize exposure until comprehensive toxicological data becomes available. The principles of chemical safety dictate that all new or uncharacterized compounds should be treated as potentially hazardous.

References

-

NextSDS. 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE — Chemical Substance Information. Available from: [Link]

-

Dojindo Molecular Technologies, Inc. Safety Data Sheet. 2022. Available from: [Link]

-

PubMed. Qualitative and quantitative in silico toxicity profiling of "angel dust": phencyclidine (PCP) analogues as new psychoactive substances. 2025. Available from: [Link]

-

PubChem. 1,3-Dioxolan-2-one, 4-((2-methoxyphenoxy)methyl)-. Available from: [Link]

-

Publisso. 4-Methyl-1,3-dioxolan-2-one. 2021. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][1][4]oxathiin-4-ones and 4H-Benzo[d][1][4]dioxin-4-ones. 2025. Available from: [Link]

-

National Institute of Health Sciences, Japan. Carcinogenicity classification of chemicals. Available from: [Link]

-

Environmental Protection Agency (EPA). Toxicological Profile for Benzene. 2007. Available from: [Link]

-

Australian Government Department of Health. Benzene, 1-methoxy-4-nitro- - Evaluation statement. 2023. Available from: [Link]

-

ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. 2012. Available from: [Link]

-

Matrix Fine Chemicals. 4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7. Available from: [Link]

-

Arkivoc. Role of the methoxy group in product formation via TiCl4 promoted 4-phenyldioxolane isomerizations. 2010. Available from: [Link]

-

Ataman Kimya. 4-METHYL-1,3-DIOXOLAN-2-ONE. Available from: [Link]

-

KoreaScience. 2-(Multimethoxy)phenyl-4-methylene-1,3-dioxolane (Ⅰ): Preparation and Cationic Polymerization of 2-(Dimethoxy)phenyl-4-MDO Derivatives. 1999. Available from: [Link]

-

ResearchGate. Physical Properties of Substituted 1,3-Dioxolan-2-ones. 2026. Available from: [Link]

-

Keio University. Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). 2005. Available from: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. series.publisso.de [series.publisso.de]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. epa.gov [epa.gov]

- 9. tcichemicals.com [tcichemicals.com]

Mechanism of action for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivatives

An In-Depth Technical Guide to the Mechanism of Action for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene Derivatives

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivatives. Synthesizing data from analogous 1,3-dioxolane-based ligands and related pharmacologically active small molecules, we propose a primary mechanism centered on the antagonism of α1-adrenoceptors. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to validating this hypothesis through a series of detailed experimental protocols. We delve into the causality behind experimental choices, provide self-validating systems for protocols, and ground our claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of 1,3-Dioxolane Derivatives

The 1,3-dioxolane moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Derivatives incorporating this five-membered oxygen heterocycle have demonstrated a wide array of biological activities, including antiviral, antifungal, and anti-HIV properties.[1] Notably, a significant body of research has identified 1,3-dioxolane-based ligands as a novel class of α1-adrenoceptor antagonists.[2][3] The specific substitution pattern of a 4-methoxy and 3-methyl group on the benzene ring is anticipated to modulate the potency, selectivity, and pharmacokinetic properties of these derivatives. The methoxy group, in particular, is known to influence the reactivity and biological activity of various indole and benzene derivatives.[4]

This guide will focus on elucidating the mechanism of action for the title compounds, postulating their interaction with α1-adrenoceptors and the subsequent downstream signaling consequences.

Proposed Primary Mechanism of Action: α1-Adrenoceptor Antagonism

Based on extensive studies of structurally related 1,3-dioxolane compounds, the most probable primary mechanism of action for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivatives is competitive antagonism at α1-adrenoceptors.[2][3] These G-protein coupled receptors (GPCRs) are crucial in regulating smooth muscle contraction, vasoconstriction, and other physiological processes.

The α1-Adrenoceptor Signaling Cascade

Upon binding of an agonist (e.g., norepinephrine), α1-adrenoceptors activate the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction.

An antagonist, such as the proposed 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivative, would bind to the α1-adrenoceptor but fail to elicit this downstream signaling, thereby blocking the effects of endogenous agonists.

Visualizing the Signaling Pathway

Caption: Proposed antagonism of the α1-adrenoceptor signaling pathway.

Experimental Validation of the Mechanism of Action

A systematic approach is required to definitively establish the mechanism of action. This involves a series of in vitro assays to characterize the binding affinity, functional activity, and downstream effects of the 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivatives.

Experimental Workflow

Caption: A stepwise workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of the test compounds for α1-adrenoceptor subtypes (α1A, α1B, α1D).

Rationale: This assay directly measures the interaction between the compound and its putative target receptor.[2] A high affinity suggests a direct binding interaction.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human cloned α1A, α1B, or α1D adrenoceptors.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add membrane homogenate, a specific radioligand (e.g., [3H]prazosin), and varying concentrations of the test compound.

-

For non-specific binding determination, add a high concentration of a known unlabeled antagonist (e.g., phentolamine).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To determine the functional potency (IC50) and mode of action (antagonism) of the test compounds.

Rationale: This assay measures the ability of the compound to block the agonist-induced downstream signaling event (calcium release), thus confirming its antagonist activity.

Protocol:

-

Cell Preparation:

-

Plate CHO cells expressing the α1-adrenoceptor subtype of interest in a black-walled, clear-bottom 96-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Wash the cells to remove excess dye.

-

-

Compound Treatment and Agonist Stimulation:

-

Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15 minutes).

-

Add a fixed concentration of a specific α1-agonist (e.g., phenylephrine) to stimulate calcium release.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Record the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of agonist response against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression.

-

To determine the mode of antagonism, perform a Schild analysis by measuring the dose-response curves of the agonist in the presence of increasing concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.

-

Quantitative Data Summary

While data for the specific 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivatives is not yet available, the following table presents representative data for analogous 1,3-dioxolane-based α1-adrenoceptor antagonists to provide a benchmark for expected potencies.[2][3]

| Compound | α1A (pA2) | α1B (pA2) | α1D (pA2) | α1D/α1A Selectivity | α1D/α1B Selectivity |

| Compound 9 | 7.53 | 7.36 | 8.65 | 13 | 19 |

| Compound 10 | 6.16 | 5.86 | 8.37 | 162 | 324 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.

Potential for Broader Biological Activity

It is prudent to consider that 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivatives may exhibit other biological activities beyond α1-adrenoceptor antagonism. The diverse pharmacological profiles of related structures, such as coumarin-dioxolane hybrids and other substituted benzene derivatives, suggest potential for anticancer, anti-inflammatory, or antimicrobial effects.[5][6][7] Therefore, a comprehensive evaluation should include screening against a panel of other receptors, enzymes, and ion channels to identify any off-target effects or novel mechanisms of action.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded approach to elucidating the mechanism of action for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivatives. The primary hypothesis of α1-adrenoceptor antagonism is supported by strong evidence from structurally related compounds. The detailed experimental protocols provided herein offer a clear path to validating this hypothesis and characterizing the pharmacological profile of this promising class of molecules.

Future research should focus on:

-

Synthesizing a library of derivatives to establish structure-activity relationships (SAR).

-

Evaluating the in vivo efficacy of lead compounds in relevant animal models of diseases where α1-adrenoceptor modulation is therapeutic, such as benign prostatic hyperplasia or hypertension.

-

Conducting comprehensive ADME/Tox studies to assess the drug-like properties of these compounds.

By following the principles and methodologies outlined in this guide, researchers can effectively advance the understanding and potential therapeutic application of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene derivatives.

References

-

Pigini, M., et al. (2003). 1,3-Dioxolane-Based Ligands as a Novel Class of α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 46(10), 1985-1994. [Link]

-

ACS Publications. (2003). 1,3-Dioxolane-Based Ligands as a Novel Class of α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

GEN Staff. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Genetic Engineering & Biotechnology News. [Link]

-

Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(14), 5046. [Link]

-

Leveridge, M. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Visualized Experiments, (48), 2533. [Link]

-

Al-Warhi, T., et al. (2024). Novel 1,3-dioxolane–coumarin hybrids: From synthesis to pharmacological In Vitro-In Silico profiling. Applied Chemical Engineering, 4(1), 100119. [Link]

-

Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(14), 5046. [Link]

-

Wünsch, B., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 3456. [Link]

-

Hadjipavlou-Litina, D., et al. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Molecules, 17(8), 9625-9640. [Link]

-

Green, I. R., et al. (2010). Role of the methoxy group in product formation via TiCl4 promoted 4-phenyldioxolane isomerizations. ARKIVOC, 2010(2), 71-96. [Link]

-

Moulin, M., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 655-667. [Link]

-

Verma, P., et al. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3). [Link]

-

Wang, L., et al. (2017). Synthesis and Cytotoxic Activities of Novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone Derivatives That Induce Apoptosis via the Intrinsic Pathway. Drug Design, Development and Therapy, 11, 1891-1904. [Link]

-

Gribble, G. W. (2010). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 14(16), 1735-1763. [Link]

-

Green, I. R., et al. (2010). Role of the methoxy group in product formation via TiCl4 promoted 4-phenyldioxolane isomerizations. ARKIVOC, 2010(2), 71-96. [Link]

-

Al-Khfaji, H. A. H. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]

-

Nico, Y. S., et al. (2026). Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity. bioRxiv. [Link]

-

Al-Janabi, K. J., et al. (2023). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(3), 251-267. [Link]

-

Im, S., & Kim, J. (2014). Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents. International Journal of Molecular Sciences, 15(5), 8214-8229. [Link]

-

Krasavin, M., et al. (2018). Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-1H-imidazoles and 1-(1,3-dioxolan-4-ylmethyl)-1H-1,2,4-triazoles. Pharmaceutical Chemistry Journal, 52(2), 118-124. [Link]

-

Sornkaew, N., et al. (2024). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Scientific Reports, 14(1), 1-18. [Link]

- Google P

-

Huang, G. J., et al. (2016). 4,7-Dimethoxy-5-methyl-1,3-benzodioxole from Antrodia camphorata inhibits LPS-induced inflammation via suppression of NF-κB and induction HO-1 in RAW264.7 cells. International Immunopharmacology, 31, 186-194. [Link]

-

Asian Publication Corporation. (2025). Synthesis, Characterization, In Silico and In Vitro Evaluation of Novel Indolin-2-one Linked Stilbene Derivatives as Potential Anticancer Agents. Asian Journal of Chemistry, 37(2), 1-8. [Link]

- Xing, J. (n.d.). Google Scholar Profile.

-

Sparian Biosciences. (n.d.). Publications. [Link]

-

Carroll, F. I., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide, a Potent and Selective κ Opioid Receptor Antagonist. Journal of Medicinal Chemistry, 55(21), 9321-9330. [Link]

Sources

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. societachimica.it [societachimica.it]

- 5. ace.as-pub.com [ace.as-pub.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. 4,7-Dimethoxy-5-methyl-1,3-benzodioxole from Antrodia camphorata inhibits LPS-induced inflammation via suppression of NF-κB and induction HO-1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallographic Characterization of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene: A Technical Guide to Structural Elucidation

Target Audience: Structural Chemists, Crystallographers, and Pharmaceutical API Development Scientists Compound: 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898785-28-9)

Executive Summary

As a Senior Application Scientist specializing in structural chemistry, I approach the crystallographic characterization of flexible pharmaceutical intermediates not as a routine assay, but as a self-validating system of thermodynamic control and quantum-mechanical modeling.

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (C₁₂H₁₆O₃) is a highly functionalized aromatic intermediate. Understanding its exact three-dimensional conformation—specifically the pucker of the 1,3-dioxolane ring and the steric interplay between the 3-methyl and 4-methoxy groups—is critical for predicting its reactivity in downstream API synthesis. Because this compound is a low-melting solid/oil at standard conditions, obtaining high-resolution X-ray diffraction (XRD) data requires rigorous, causality-driven protocols. This whitepaper details the definitive methodology for the crystallization, data acquisition, and structural refinement of this class of dioxolane derivatives.

Structural & Mechanistic Insights

Before initiating crystallization, it is imperative to understand the molecular geometry we are attempting to resolve. The 3D conformation of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is defined by three critical structural tensions:

-

Dioxolane Ring Pucker: The five-membered 1,3-dioxolane ring is highly flexible and typically adopts a half-chair or envelope conformation to minimize torsional strain (Pitzer strain) between the adjacent methylene protons.

-

Steric Hindrance at the Aromatic Core: The 4-methoxy group naturally prefers to remain coplanar with the benzene ring to maximize p−π orbital overlap. However, the adjacent 3-methyl group introduces severe steric clash, forcing the methoxy group into a slight out-of-plane twist.

-

Methylene Bridge Flexibility: The freely rotatable methylene bridge connecting the aromatic ring to the dioxolane moiety dictates the overall molecular volume and packing efficiency in the crystal lattice.

Self-Validating Experimental Protocols

A crystallographic protocol is inherently a self-validating system: the quality of the physical crystal dictates the diffraction resolution, which in turn defines the data-to-parameter ratio, ultimately converging on the R-factor agreement statistics. If the initial crystallization is thermodynamically flawed, the mathematical refinement will fail to converge.

Protocol 1: Anti-Solvent Vapor Diffusion Crystallization

Given the low molecular weight (208.25 g/mol ) and high solubility of this compound, standard slow evaporation inevitably leads to amorphous "oiling out." Vapor diffusion is required.

-

Step 1: Solubilization. Dissolve 50 mg of the compound (>99% HPLC purity) in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

-

Causality: DCM acts as a "good solvent" that completely solvates the molecule, disrupting premature intermolecular π−π stacking.

-

-

Step 2: Chamber Assembly. Place the unsealed 2 mL vial inside a 10 mL outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

-

Step 3: Thermodynamic Equilibration. Incubate the assembly at 4 °C in a vibration-free environment for 5–7 days.

-

Causality: The lower vapor pressure at 4 °C slows the diffusion of hexane into the DCM. This tightly controls the supersaturation curve, favoring the thermodynamic growth of single crystals over rapid kinetic precipitation.

-

-

Step 4: Harvesting. Isolate the resulting single crystals immediately into a protective perfluoropolyether oil.

Protocol 2: X-Ray Diffraction Data Collection

-

Step 1: Mounting. Select a single, optically clear crystal (target dimensions ~0.20 × 0.15 × 0.10 mm) under a polarized light microscope and mount it on a polyimide loop.

-

Step 2: Cryo-Cooling. Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

-

Causality: Cryo-cooling is structurally mandatory here. It freezes out the dynamic pseudorotation of the 1,3-dioxolane ring and minimizes thermal atomic displacement parameters (ADPs), allowing precise localization of the methylene hydrogen atoms.

-

-

Step 3: Data Acquisition. Collect diffraction frames using a diffractometer equipped with a CCD or CMOS area detector and Mo Kα radiation ( λ = 0.71073 Å)[1].

-

Step 4: Integration. Process the raw frames and apply multi-scan absorption corrections (e.g., SADABS) to account for varying X-ray path lengths through the crystal.

Protocol 3: Structure Solution and Refinement

-

Step 1: Phase Solution. Solve the phase problem using intrinsic phasing methods (SHELXT) to generate the initial electron density map.

-

Step 2: Anisotropic Refinement. Refine the structure using full-matrix least-squares on F2 via SHELXL[2] within the OLEX2 graphical interface[3].

-

Causality: Anisotropic refinement models the electron density of non-hydrogen atoms as ellipsoids rather than spheres, accurately accounting for directional thermal motion.

-

-

Step 3: Hydrogen Placement. Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for methylene/aromatic, 1.5Ueq(C) for methyl).

-

Step 4: Validation. Generate the final CIF and execute the IUCr CheckCIF routine. An R1 value < 0.05 validates the entire experimental and computational workflow.

Crystallographic Workflow Visualization

Workflow for the crystallographic elucidation of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

Quantitative Data Summary

Based on isostructural dioxolane-benzene derivatives[1], the following table summarizes the expected crystallographic parameters and refinement statistics required to pass rigorous peer-review validation for this compound class.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Expected / Target Value |

| Chemical formula | C₁₂H₁₆O₃ |

| Formula weight | 208.25 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic (Typical for this class) |

| Space group | P2₁/c (Centrosymmetric) |

| Calculated Density ( ρ ) | ~ 1.25 g/cm³ |

| Absorption coefficient ( μ ) | ~ 0.09 mm⁻¹ |

| Crystal size | 0.20 × 0.15 × 0.10 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected / unique | ~ 15,000 / ~ 2,500[ Rint ≤ 0.05] |

| Goodness-of-fit (GOF) on F2 | 1.000 to 1.050 |

| Final R indices [I > 2 σ (I)] | R1 < 0.050, wR2 < 0.120 |

| Largest diff. peak and hole | 0.30 and -0.25 e·Å⁻³ |

References

-

[1] Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors: Synthesis, Biological Activities, and Molecular Docking. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

-

[2] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry (IUCr Journals). URL:[Link]

-

[3] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography (IUCr Journals). URL:[Link]

Sources

Step-by-Step Synthesis Protocol for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Overview & Chemical Logic

The target compound, 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-28-9), is a structurally versatile acetal-protected arylacetaldehyde. Direct synthesis of arylacetaldehydes from benzylic halides or via oxidation of phenethyl alcohols is notoriously difficult due to competing over-oxidation, auto-oxidation, and polymerization pathways.

To bypass these pitfalls, this protocol employs a highly controlled three-phase homologation-acetalization sequence . We begin with the commercially available 4-methoxy-3-methylbenzaldehyde and subject it to a one-carbon homologation using a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride[1]. This sequence avoids the use of hazardous reagents and provides a highly reliable, scalable pathway to homologous aldehydes[2]. The resulting enol ether is hydrolyzed to the arylacetaldehyde, which is immediately trapped as the stable 1,3-dioxolane derivative using an acid-catalyzed Dean-Stark acetalization[3]. The utility of phosphonium salts in homologation has been extensively validated in modern organic synthesis, ensuring high fidelity in forming the critical carbon-carbon bond[4].

Figure 1: Retrosynthetic analysis and forward synthesis workflow for the target acetal.

Reagents and Materials

All quantitative data and stoichiometric ratios required for this workflow are summarized below.

| Reagent | MW ( g/mol ) | Eq. | Role | Safety / Handling |

| 4-Methoxy-3-methylbenzaldehyde | 150.18 | 1.0 | Starting Material | Irritant; handle in fume hood. |

| (Methoxymethyl)triphenylphosphonium chloride | 342.80 | 1.2 | Wittig Reagent | Hygroscopic; store under inert gas. |

| Potassium tert-butoxide (KOtBu) | 112.21 | 1.3 | Base | Flammable solid, corrosive; moisture sensitive. |

| THF (Anhydrous) | 72.11 | - | Solvent | Highly flammable; forms explosive peroxides. |

| Ethylene Glycol | 62.07 | 3.0 | Acetalization Reagent | Toxic if ingested. |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.1 | Acid Catalyst | Corrosive; causes skin burns. |

| Toluene | 92.14 | - | Solvent | Flammable, reproductive toxin. |

Step-by-Step Experimental Protocols

Phase 1: One-Carbon Homologation via Wittig Olefination

Expertise & Causality: The use of KOtBu is critical here. As a sterically hindered, strong base, it rapidly deprotonates the phosphonium salt to form the ylide without acting as a nucleophile toward the starting benzaldehyde. Anhydrous THF ensures the ylide remains soluble and prevents premature quenching. The reaction yields a mixture of E/Z enol ethers; however, stereoselectivity is irrelevant as the alkene geometry is ablated during the subsequent hydrolysis.

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add (methoxymethyl)triphenylphosphonium chloride (1.2 eq) and anhydrous THF (to achieve 0.2 M relative to the starting material).

-

Cool the white suspension to 0 °C using an ice-water bath.

-

Add KOtBu (1.3 eq) portion-wise. The mixture will immediately transition to a deep red/orange color, indicating successful ylide formation. Stir for 30 minutes at 0 °C.

-

Dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution.

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

-

Self-Validation Check: Quench a 0.1 mL aliquot in water/EtOAc. Analyze via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, stains strongly with 2,4-DNP) must be fully consumed, replaced by a less polar enol ether spot (UV active, 2,4-DNP inactive).

-

Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Pass through a short silica plug to remove triphenylphosphine oxide.

Phase 2: Acidic Hydrolysis to Arylacetaldehyde

Expertise & Causality: The electron-rich enol ether is highly susceptible to acid-catalyzed hydrolysis. Protonation occurs preferentially at the terminal β-carbon to generate a resonance-stabilized oxocarbenium ion. Subsequent trapping by water forms a hemiacetal that rapidly collapses to the aldehyde. A biphasic THF/aqueous HCl system provides the necessary protic environment while keeping the organic substrate fully dissolved.

-

Dissolve the purified enol ether in THF (0.2 M).

-

Add 2M aqueous HCl (5.0 eq) and stir the biphasic mixture vigorously at room temperature for 2 hours.

-

Self-Validation Check: Monitor by TLC. The enol ether spot will disappear, and a new, more polar spot corresponding to the aldehyde will appear. This new spot will stain intensely yellow/orange with 2,4-DNP.

-

Workup: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until gas evolution ceases and pH ~7 is reached. Extract with diethyl ether (3 × 50 mL).

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Crucial Note: The crude (4-methoxy-3-methylphenyl)acetaldehyde must be used immediately in Phase 3 to prevent auto-oxidation to the carboxylic acid.

Phase 3: Dean-Stark Acetalization

Expertise & Causality: Acetalization is a thermodynamically controlled equilibrium process. The condensation of the arylacetaldehyde with ethylene glycol produces one equivalent of water. According to Le Chatelier's principle, water must be continuously removed to drive the reaction to completion. Toluene is selected because it forms a minimum-boiling azeotrope with water, allowing efficient removal via a Dean-Stark trap. p-TsOH serves as a highly soluble, non-nucleophilic organic acid catalyst.

-

Transfer the crude arylacetaldehyde to a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add toluene (0.2 M), ethylene glycol (3.0 eq), and p-TsOH·H₂O (0.1 eq).

-

Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

-

Self-Validation Check: The reaction is complete when the theoretical volume of water ceases to collect in the Dean-Stark trap. TLC (Hexanes/EtOAc 9:1) will show the complete disappearance of the aldehyde and the appearance of the highly non-polar acetal product.

-

Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst, followed by a brine wash.

-

Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield pure 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene.

Figure 2: Acid-catalyzed acetalization mechanism highlighting the oxocarbenium intermediate.

Analytical Validation

To ensure absolute structural integrity of the synthesized 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene, validate the final isolated product against the expected ¹H NMR spectral data outlined below.

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 6.70 - 7.05 | Multiplet | 3H | Aromatic protons (Ar-H) |

| 5.05 | Triplet (J = 4.8 Hz) | 1H | Acetal methine (-CH(O)₂) |

| 3.85 - 4.00 | Multiplet | 4H | Dioxolane ring backbone (-O-CH₂-CH₂-O-) |

| 3.82 | Singlet | 3H | Aryl methoxy group (Ar-OCH₃) |

| 2.85 | Doublet (J = 4.8 Hz) | 2H | Benzylic methylene (Ar-CH₂-) |

| 2.20 | Singlet | 3H | Aryl methyl group (Ar-CH₃) |

Sources

Application Note: Synthetic Utilities of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene in Advanced Organic Synthesis

Introduction & Strategic Rationale

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898785-28-9) [1] is a highly versatile, acetal-protected building block utilized in the synthesis of complex alkaloids, pharmaceutical intermediates, and fine chemicals. Structurally, it is the 1,3-dioxolane acetal of 4-methoxy-3-methylphenylacetaldehyde.

The strategic advantage of this compound lies in its dual functionality. First, it features an electron-rich aromatic core primed for regioselective functionalization. Second, it acts as a masked aldehyde, circumventing the inherent instability of free phenylacetaldehydes [2]. Phenylacetaldehydes are notoriously prone to aldol self-condensation and polymerization due to their acidic alpha-protons and reactive carbonyls. The 1,3-dioxolane group robustly masks this reactivity, allowing for long-term storage and harsh orthogonal functionalization.

Table 1. Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene |

| CAS Number | 898785-28-9 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Viscous liquid to low-melting solid |

| Storage | 2–8 °C, protect from moisture and strong acids |

Table 2. Reactivity Profile: Acetal vs. Free Aldehyde

| Condition/Reagent | 1,3-Dioxolane Acetal | Free Phenylacetaldehyde |

| Shelf-Life (Ambient) | Stable (>12 months) | Unstable (Polymerizes/Oxidizes) |

| Strong Base (e.g., BuLi) | Stable (Allows alpha-lithiation) | Unstable (Aldol condensation) |

| Electrophilic Halogenation | Stable (Directs to aromatic ring) | Unstable (Alpha-halogenation) |

| Aqueous Acid (pH < 3) | Deprotects to Aldehyde | Highly Reactive |

Application Workflow 1: In Situ Deprotection and Pictet-Spengler Cyclization

Expertise & Experience (Causality)

The synthesis of Tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline cores often relies on the Pictet-Spengler condensation [3]. However, utilizing free 4-methoxy-3-methylphenylacetaldehyde directly is problematic due to its propensity for rapid degradation. By employing the 1,3-dioxolane protected variant, chemists can perform an in situ acidic deprotection. The transiently generated aldehyde immediately condenses with a primary amine (e.g., dopamine or tryptamine derivatives) to form an imine, which then undergoes intramolecular electrophilic aromatic substitution to form the cyclic scaffold. This "one-pot" masking/unmasking strategy maximizes yield by preventing the aldehyde from existing long enough to self-condense.

Protocol: One-Pot Deprotection and Cyclization

-

Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (1.0 equiv, 10 mmol) and the target primary arylethylamine (e.g., 3,4-dimethoxyphenethylamine, 1.05 equiv) in anhydrous dichloromethane (DCM, 50 mL).

-

Acid-Catalyzed Unmasking : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Trifluoroacetic Acid (TFA, 5.0 equiv). Causality: TFA serves a dual purpose—it provides the trace acidic environment needed to hydrolyze the 1,3-dioxolane ring and catalyzes the subsequent imine cyclization.

-

Cyclization : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3), observing the disappearance of the acetal starting material.

-

Workup (Self-Validating Step) : Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: Immediate and cold neutralization prevents the acid-catalyzed degradation or oxidation of the newly formed, electron-rich THIQ product. Extract with DCM (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via silica gel flash chromatography to isolate the substituted THIQ derivative.

Application Workflow 2: Regioselective Electrophilic Aromatic Substitution (Bromination)

Expertise & Experience (Causality)

The aromatic ring of this building block is highly electron-rich due to the synergistic +M (mesomeric) effect of the 4-methoxy group and the +I (inductive) effect of the 3-methyl group. When subjected to electrophilic aromatic substitution (EAS), the regioselectivity is strictly governed by these groups. The methoxy group strongly directs electrophiles to its ortho positions (C3 and C5). Since C3 is occupied by the methyl group, the C5 position (which is also para to the methyl group) becomes the most nucleophilic site on the ring.

Crucially, the 1,3-dioxolane acetal is stable to neutral and mildly basic electrophilic reagents. Therefore, utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent allows for pristine regioselective bromination at the 5-position without cleaving the protecting group, setting the stage for late-stage Suzuki-Miyaura cross-coupling [4].

Protocol: Regioselective 5-Bromination

-

Preparation : Dissolve 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL) in a flask shielded from light (to prevent radical side-reactions).

-

Bromination : Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Causality: Maintaining 0 °C and adding NBS slowly prevents localized heating, which could lead to benzylic bromination or polybromination.

-

Reaction : Stir the mixture at 0 °C for 2 hours.

-

Workup : Pour the reaction mixture into ice-cold distilled water (100 mL) to precipitate the product, or extract with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with 5% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine, followed by a brine wash.

-

Isolation : Dry over MgSO₄, filter, and evaporate to yield 5-bromo-4-methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene. This intermediate is now primed for palladium-catalyzed cross-coupling.

Visualizations

Figure 1. Divergent synthetic workflows leveraging the acetal protection and aromatic reactivity.

Figure 2. Mechanistic pathways for regioselective bromination and Pictet-Spengler cyclization.

References

-

Title: Greene's Protective Groups in Organic Synthesis, 4th ed. Source: Journal of the American Chemical Society URL: [Link][1]

-

Title: The Pictet-Spengler condensation: a new direction for an old reaction Source: Chemical Reviews URL: [Link][2]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link][3]

Sources

Application Note: Chemoselective 1,3-Dioxolane Deprotection of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Chemical Context & Substrate Vulnerability Analysis

The substrate, 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene , is an arylacetaldehyde protected as a cyclic ethylene acetal (1,3-dioxolane). The objective of the deprotection workflow is to cleave the 1,3-dioxolane ring to reveal the parent carbonyl, yielding 2-(4-methoxy-3-methylphenyl)acetaldehyde .

As a Senior Application Scientist, it is critical to recognize the inherent vulnerabilities of the target product. Arylacetaldehydes are notoriously unstable under harsh conditions due to the high acidity of their α -protons (the methylene group situated between the aromatic ring and the carbonyl).

The Causality of Degradation:

-

Aldol Condensation: Strong aqueous acids (e.g., refluxing HCl) or bases will trigger rapid enolization of the arylacetaldehyde, leading to self-condensation and polymerization.

-

Oxidation: Unprotected aldehydes are susceptible to autoxidation, forming the corresponding carboxylic acid if exposed to atmospheric oxygen for prolonged periods.

-

Reversibility: Acetal cleavage is an equilibrium process. If the reaction is concentrated without prior neutralization, the removal of water will drive the equilibrium backward, reforming the acetal.

To mitigate these risks, the deprotection must be executed under mildly acidic or Lewis-acidic conditions in a water-rich, biphasic, or miscible organic solvent system [1][2].

Mechanistic Pathway of Acetal Hydrolysis

The deprotection of a 1,3-dioxolane relies on the protonation (or Lewis acid coordination) of one of the acetal oxygens, transforming it into a superior leaving group. This facilitates ring-opening to an oxonium ion, which is subsequently trapped by water.

Figure 1: Acid-catalyzed mechanistic pathway of 1,3-dioxolane deprotection to an arylacetaldehyde.

Comparative Methodologies & Quantitative Data

Selecting the correct catalyst is a balance between kinetic efficiency and product stability. The table below summarizes field-validated methods for arylacetaldehyde acetal deprotection.

| Method | Catalyst | Solvent System | Temp | Time | Typical Yield | Mechanistic Rationale & Advantage |

| Mild Protic | PPTS (10 mol%) | Acetone / H₂O (4:1) | Reflux | 2-4 h | 85-90% | Buffers pH (~4.5), preventing acid-catalyzed enolization and subsequent aldol condensation[2]. |

| Lewis Acid | Bi(OTf)₃ (1 mol%) | THF / H₂O (4:1) | RT | 15 min | >90% | Rapid kinetics, near-neutral bulk pH, highly chemoselective, and water-tolerant [1]. |

| Supported Acid | Silica Sulfuric Acid | Toluene / H₂O | 60 °C | 2 h | 88% | Heterogeneous catalysis; allows for a simple filtration workup, preventing product degradation [3]. |

| Strong Protic | p-TsOH (5 mol%) | Acetone / H₂O (10:1) | RT | 1-2 h | 80% | Standard method. Requires strict TLC monitoring; over-exposure leads to product degradation [2]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in Quality Assurance (QA) checkpoints to verify reaction progress and prevent thermodynamic sinks.

Protocol A: Mild Deprotection via Pyridinium p-Toluenesulfonate (PPTS)

Recommended for highly sensitive downstream applications.

-

Reaction Setup: Dissolve 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (1.0 equiv, ~5.0 mmol) in 20 mL of reagent-grade Acetone. Add 5 mL of deionized water to create a 4:1 organic/aqueous miscible system.

-

Catalyst Addition: Add PPTS (0.1 equiv, 0.5 mmol). The slight acidity of PPTS is sufficient to protonate the acetal without triggering the enolization of the resulting aldehyde.

-

Thermal Activation: Equip the flask with a reflux condenser and heat to 60 °C (mild reflux) under a nitrogen atmosphere to prevent autoxidation.

-

QA Checkpoint (TLC): After 2 hours, monitor via TLC (Hexanes:EtOAc 8:2). The substrate ( Rf ~0.6) should deplete. A new UV-active spot ( Rf ~0.4) will appear. Validation: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP); the product spot will instantly turn bright orange, confirming the presence of the free aldehyde.

-

Quenching (Critical Step): Cool the reaction to 0 °C. Add 10 mL of saturated aqueous NaHCO₃. Causality: You must neutralize the acid before removing the acetone; otherwise, the decreasing water concentration during evaporation will force the equilibrium back to the acetal.

-

Isolation: Evaporate the acetone under reduced pressure (bath temp < 30 °C). Extract the aqueous residue with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aldehyde.

Protocol B: Rapid Lewis-Acid Cleavage via Bismuth(III) Triflate

Recommended for time-sensitive workflows requiring high chemoselectivity.

-

Reaction Setup: Dissolve the substrate (5.0 mmol) in 20 mL of THF and 5 mL of H₂O.

-

Catalyst Addition: Add Bi(OTf)₃ (0.01 equiv, 0.05 mmol) at room temperature. Causality: Bismuth triflate acts as a highly carbophilic Lewis acid that coordinates to the dioxolane oxygen, facilitating rapid cleavage without lowering the bulk pH of the solution [1].

-

Monitoring: Stir at room temperature. The reaction is typically complete within 15–30 minutes.

-

Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (3 × 15 mL). Dry over Na₂SO₄ and concentrate.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the chemoselective deprotection of 1,3-dioxolanes.

Analytical Validation (QA/QC)